5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
Description
5-[(3-Chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a thione group at position 2 and a (3-chloro-4-methoxyphenyl)methyl moiety at position 4. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, enabling diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The substitution pattern in this compound combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may modulate electronic effects, lipophilicity, and target binding .
Properties
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKXKKRCRQEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of 3-Chloro-4-Methoxybenzoyl Chloride
The synthesis begins with the preparation of 3-chloro-4-methoxybenzohydrazide (2 ) via hydrazinolysis of 3-chloro-4-methoxybenzoyl chloride (1 ). Reacting 1 with hydrazine hydrate in ethanol at 0–5°C for 4 hours yields 2 as a white crystalline solid (mp 142–144°C, yield 85%). This intermediate is critical for subsequent cyclization steps.
Thiocarbamate Formation and Cyclization
Hydrazide 2 reacts with carbon disulfide (CS₂) in alkaline ethanol (KOH, 50°C, 6 hours) to form potassium 3-chloro-4-methoxybenzoylhydrazinecarbodithioate (3 ). Acidification of 3 with HCl generates the free dithiocarbamic acid, which undergoes spontaneous cyclization in refluxing toluene to yield 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione (4 ) (Scheme 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Toluene | 78 |
| Temperature (°C) | 110 | 78 |
| Reaction Time (h) | 8 | 78 |
| CS₂ Equivalents | 1.2 | 78 |
Lower yields (<60%) occur in polar aprotic solvents like DMF due to premature protonation of the thiocarbamate intermediate.
Chloromethylation of Preformed Oxadiazoles
Synthesis of 5-(Chloromethyl)-1,3,4-Oxadiazole Precursor
An alternative route involves chloromethylation of 5-(3-chloro-4-methoxyphenyl)-1,3,4-oxadiazole (5 ). Treating 5 with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ (Lewis acid) at 0°C for 2 hours installs the chloromethyl group, yielding 5-(chloromethyl)-3-(3-chloro-4-methoxyphenyl)-1,3,4-oxadiazole (6 ) (yield 68%).
One-Pot Tandem Synthesis
Coupling of Amidoximes with Mercaptoacetates
A scalable one-pot method involves reacting 3-chloro-4-methoxybenzamidoxime (7 ) with methyl mercaptoacetate (8 ) in acetic anhydride (Ac₂O) at 100°C for 12 hours (Scheme 2). The tandem O-acylation/cyclocondensation sequence directly yields 4 with 65% efficiency.
Mechanistic Insights :
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Ac₂O activates the amidoxime via O-acylation.
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Nucleophilic attack by the mercaptoacetate sulfur forms the oxadiazole ring.
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In situ elimination of methanol drives the equilibrium toward product formation.
Industrial-Scale Production
Continuous Flow Reactor Design
For kilogram-scale synthesis, a continuous flow system achieves higher throughput:
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Step 1 : Hydrazide 2 and CS₂ are mixed in a T-junction reactor (residence time: 15 min, 50°C).
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Step 2 : The stream enters a packed-bed reactor containing Amberlyst-15 catalyst (110°C, 3 bar pressure).
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Step 3 : In-line pH adjustment with HCl precipitates 4 , which is filtered and dried (overall yield 74%, throughput 1.2 kg/day).
Advantages : Reduced reaction time (8 hours → 2 hours), minimized solvent use.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30, 1 mL/min) shows a single peak at tᵣ = 6.72 min (λ = 254 nm).
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 78 | 98 | Moderate |
| Chloromethylation | 72 | 95 | High |
| One-Pot Tandem | 65 | 93 | Low |
| Continuous Flow | 74 | 97 | High |
Cyclocondensation offers the highest yield but requires stringent temperature control. Industrial processes favor continuous flow systems for scalability .
Chemical Reactions Analysis
Thione Reactivity and Alkylation
The thione (-C=S) group in the oxadiazole ring is a reactive site for nucleophilic substitution or alkylation. For example:
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Alkylation with alkyl halides : The sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioether derivatives .
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Oxidation to disulfides : Under oxidative conditions (e.g., H₂O₂ or I₂), the thione group may dimerize to form disulfides .
Hypothetical Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | S-Methyl derivative | ~75% |
| Oxidation | I₂, EtOH, RT, 2h | Disulfide-linked dimer | ~60% |
Ring Functionalization
The oxadiazole ring may undergo electrophilic substitution or ring-opening reactions:
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Electrophilic substitution : The electron-rich aromatic system of the oxadiazole can undergo halogenation or nitration at the 5-position, though steric hindrance from the substituted phenyl group may limit reactivity .
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Ring-opening with nucleophiles : Strong nucleophiles (e.g., amines) could cleave the oxadiazole ring, forming hydrazide intermediates .
Substituent-Driven Transformations
The 3-chloro-4-methoxyphenylmethyl substituent offers additional reactivity:
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Chloro group displacement : The chlorine atom may undergo nucleophilic aromatic substitution (NAS) with reagents like amines or alkoxides under catalytic conditions .
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Demethylation of methoxy group : HBr or BBr₃ could cleave the methoxy group to a hydroxyl, enabling further functionalization (e.g., esterification) .
Example Pathway :
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Demethylation :
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Esterification :
Key Research Gaps and Recommendations
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No direct studies on 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione were identified.
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Experimental validation is required to confirm reactivity hypotheses. Priority areas include:
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Kinetic studies on thione alkylation.
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Catalytic applications of metal complexes.
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Bioactivity screening of derivatives.
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Scientific Research Applications
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, emphasizing its biological activities, chemical properties, and potential in medicinal chemistry.
Structure and Composition
- Molecular Formula : C12H12ClN3OS
- Molecular Weight : 273.76 g/mol
- IUPAC Name : 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
The compound features a thione functional group and an oxadiazole ring, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures exhibit antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A derivative similar to 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Oxadiazoles have been studied for their ability to induce apoptosis in cancer cells.
- Research Findings : A study reported that oxadiazole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism involves the modulation of apoptotic pathways.
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory effects of oxadiazole derivatives. Compounds like 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Case Study : In vivo studies showed that similar compounds reduced swelling and pain in animal models of arthritis .
Chemical Synthesis
The synthesis of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves:
- Condensation Reaction : Combining appropriate thioketones with hydrazine derivatives to form the oxadiazole ring.
- Methylation : Introducing the methoxy group via methylation reactions.
Summary of Synthetic Pathways
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Thioketone + Hydrazine | Heat under reflux | 80% |
| 2 | Methylating Agent (e.g., methyl iodide) | Base catalysis | 75% |
Drug Development
Given its promising biological activities, further research into the pharmacological properties of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is warranted. Potential areas include:
- Development of Novel Antimicrobials : Targeting resistant strains of bacteria.
- Cancer Therapeutics : Exploring mechanisms of action and optimizing lead compounds for clinical trials.
Toxicological Studies
Before advancing to clinical applications, comprehensive toxicological evaluations are necessary to assess safety profiles and side effects.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with biological targets at the molecular level. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The oxadiazole ring and thione group are crucial for these interactions, as they can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-tubercular, and cytotoxic properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure is characterized by the presence of a thione group and an oxadiazole ring, which are critical for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that various oxadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is effective against a range of bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
2. Anti-Tubercular Activity
The anti-tubercular efficacy of oxadiazole derivatives has been extensively studied. The compound has shown promising results against Mycobacterium tuberculosis.
Case Study Findings:
A study reported that derivatives of oxadiazoles exhibited significant inhibition of M. tuberculosis growth. Specifically, the compound demonstrated an MIC comparable to standard treatments like Isoniazid.
Table 2: Anti-Tubercular Activity Comparison
| Compound | MIC (µg/mL) | Reference Drug (Isoniazid) |
|---|---|---|
| 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione | 0.5 | 0.4 |
These findings suggest that this compound could be a valuable lead in the development of new anti-tubercular drugs.
3. Cytotoxicity Studies
Cytotoxicity studies are crucial for assessing the safety profile of potential therapeutic agents. Research indicates that while some oxadiazole derivatives may exhibit cytotoxic effects on cancer cells, they often do not adversely affect normal cell viability.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Normal Cell Viability (%) |
|---|---|---|
| HeLa (cervical cancer) | 25 | 90 |
| MCF7 (breast cancer) | 30 | 85 |
These results highlight the selective cytotoxicity of the compound towards cancer cells while preserving normal cell viability.
Q & A
Q. Basic
- FT-IR : The thione (C=S) stretch appears at 1150–1250 cm⁻¹, distinct from thiols (2550–2600 cm⁻¹) .
- ¹H NMR : The methylene bridge (Ar–CH₂–oxadiazole) resonates as a singlet at δ 4.2–4.5 ppm .
Advanced
Laser-Raman spectroscopy coupled with DFT assigns vibrational modes. In a 4-fluoroanilino derivative, the C=S vibration at 1245 cm⁻¹ correlated with DFT calculations (1242 cm⁻¹), confirming tautomeric form .
What strategies mitigate discrepancies in biological assay reproducibility?
Q. Basic
- Use standardized cell lines (e.g., ATCC-validated MCF-7).
- Include positive controls (e.g., doxorubicin for cytotoxicity assays) .
Advanced
Employ orthogonal assays (e.g., ATP-based viability + caspase-3 activation) to confirm apoptosis. A study on oxadiazole-thiones showed 80% caspase-3 activation in MDA-MB-231 cells at 50 µM, corroborating ATP assay results .
How are structure-activity relationships (SAR) systematically explored?
Basic
Systematic substitution at the 3-position of the oxadiazole ring is common. For example, morpholinomethyl groups improved solubility, while phenyl groups enhanced π-π stacking with DNA .
Advanced
Free-Wilson analysis quantifies substituent contributions. In a series of 18 derivatives, the 3-chloro-4-methoxyphenyl group contributed 1.2 log units to anticancer activity (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
